methyl 3-{[(6-phenylpyrimidin-4-yl)thio]methyl}benzoate
Overview
Description
Methyl 3-{[(6-phenylpyrimidin-4-yl)thio]methyl}benzoate is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09324893 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of compounds that include structures similar to "methyl 3-{[(6-phenylpyrimidin-4-yl)thio]methyl}benzoate." For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds has been explored as potential inhibitors, showcasing the utility of such compounds in medicinal chemistry (Elliott et al., 1975). Similarly, the preparation of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated its antiproliferative activity against human cancer cells, indicating its potential application in cancer research (Minegishi et al., 2015).
Tautomeric Preferences and π-Electron Delocalization
The effect of π-electron delocalization on tautomeric equilibria has been studied, revealing insights into the chemical behavior of benzoannulated compounds. This research contributes to understanding the chemical properties and reactivity of compounds with complex aromatic systems (Gawinecki et al., 2006).
Biological Activity
The synthesis and evaluation of heterocyclic compounds, including derivatives of methyl 2-thiouracil, have been explored for their antimicrobial activities. This research illustrates the potential application of such compounds in developing new antimicrobial agents (Mohammad et al., 2017).
Application in Nonlinear Optics and Materials Science
Studies on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlight the importance of such compounds in nonlinear optics (NLO) and materials science. The research demonstrates the potential of phenyl pyrimidine derivatives in optoelectronic applications (Hussain et al., 2020).
Environmental Applications
The development of metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions is another area of application. Such research underscores the environmental applications of compounds with structures related to "this compound," particularly in water treatment and purification processes (Yu et al., 2021).
Properties
IUPAC Name |
methyl 3-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-19(22)16-9-5-6-14(10-16)12-24-18-11-17(20-13-21-18)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCILIQXZYJZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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